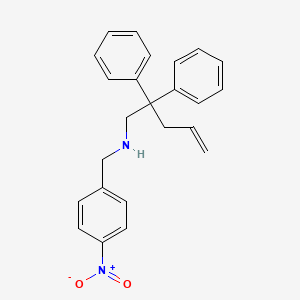
n-(4-Nitrobenzyl)-2,2-diphenylpent-4-en-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-Nitrobenzyl)-2,2-diphenylpent-4-en-1-amine is an organic compound that features a nitrobenzyl group attached to a diphenylpentene amine structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Nitrobenzyl)-2,2-diphenylpent-4-en-1-amine typically involves multi-step organic reactions. One common method includes the nitration of benzyl compounds followed by amination and subsequent reactions to introduce the diphenylpentene moiety. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and amination processes, utilizing continuous flow reactors to ensure consistent quality and efficiency. The use of solid catalysts and advanced purification techniques can further enhance the production process .
化学反应分析
Types of Reactions
N-(4-Nitrobenzyl)-2,2-diphenylpent-4-en-1-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzyl and diphenylpentene moieties.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reducing agents: Such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Catalysts: Such as palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products Formed
The major products formed from these reactions include various amine derivatives, substituted benzyl compounds, and diphenylpentene derivatives .
科学研究应用
N-(4-Nitrobenzyl)-2,2-diphenylpent-4-en-1-amine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials
作用机制
The mechanism of action of N-(4-Nitrobenzyl)-2,2-diphenylpent-4-en-1-amine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s structure allows it to bind to specific enzymes and receptors, modulating their activity and influencing cellular processes .
相似化合物的比较
Similar Compounds
- N-(4-Nitrobenzyl)-4-methyl bromo aniline
- N-(2,4-Dinitrobenzylidene)-3-Chlorobenzenamine
- N-(4-Nitrobenzyl)-N-ethoxycarbonylmethylisoquinolinium bromide
Uniqueness
N-(4-Nitrobenzyl)-2,2-diphenylpent-4-en-1-amine is unique due to its specific structural features, such as the combination of a nitrobenzyl group with a diphenylpentene amine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
生物活性
n-(4-Nitrobenzyl)-2,2-diphenylpent-4-en-1-amine is a compound of interest due to its potential biological activities. This article explores the compound's biological properties, including its antimicrobial, anticancer, and mutagenic activities, supported by case studies and research findings.
- Molecular Formula : C17H19N3O2
- Molecular Weight : 299.35 g/mol
- CAS Number : 5339-13-9
- Structure : The compound features a nitrobenzyl group attached to a diphenylpentene backbone, which may influence its biological interactions.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of similar compounds with nitro groups. For instance, derivatives of nitrobenzyl amines have shown significant activity against various bacterial strains.
| Compound | MIC (µg/mL) | Bacterial Strains |
|---|---|---|
| Compound 5p | 4–16 | S. aureus, B. subtilis |
| Compound 5p | 8–32 | MRSA, E. coli |
In a study on quinoxaline-based compounds, it was found that the introduction of amino groups significantly enhanced antibacterial potency, suggesting that this compound may exhibit similar properties due to its structural features .
Anticancer Activity
The compound's structural analogs have been investigated for their anticancer potential. A related study demonstrated that compounds with similar amine functionalities exhibited cytotoxic effects on cancer cell lines. The mechanism often involves the induction of apoptosis and disruption of cellular integrity.
Mutagenic Activity
Research indicates that nitro-substituted compounds can exhibit mutagenic properties. For example, studies on N-nitrosobenzylamines revealed their capacity to induce mutations in Salmonella typhimurium, suggesting that this compound may also possess such activity . The benzyl group is hypothesized to contribute to DNA interactions leading to mutagenesis.
Case Studies
- Antibacterial Efficacy : A study assessed the efficacy of related nitrobenzyl compounds against MRSA in murine models, demonstrating significant antibacterial activity and low cytotoxicity .
- Mutagenicity Testing : Another investigation focused on the mutagenic effects of structurally similar compounds in bacterial assays, confirming their potential as direct mutagens in specific strains .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural components:
- Nitro Group : Enhances reactivity and potential interactions with biological targets.
- Diphenyl Structure : May contribute to lipophilicity and membrane permeability.
属性
分子式 |
C24H24N2O2 |
|---|---|
分子量 |
372.5 g/mol |
IUPAC 名称 |
N-[(4-nitrophenyl)methyl]-2,2-diphenylpent-4-en-1-amine |
InChI |
InChI=1S/C24H24N2O2/c1-2-17-24(21-9-5-3-6-10-21,22-11-7-4-8-12-22)19-25-18-20-13-15-23(16-14-20)26(27)28/h2-16,25H,1,17-19H2 |
InChI 键 |
DBSCNYPSJUKZMW-UHFFFAOYSA-N |
规范 SMILES |
C=CCC(CNCC1=CC=C(C=C1)[N+](=O)[O-])(C2=CC=CC=C2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















